2-chloro-1-[(7Z)-3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-1-[3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]propan-1-one is a complex organic compound with a unique structure that includes a chloro group, methoxyphenyl groups, and an indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-[3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]propan-1-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Indazole Ring: This can be achieved through cyclization reactions involving hydrazines and ketones.
Introduction of the Chloro Group: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of Methoxyphenyl Groups: This step often involves Friedel-Crafts alkylation or acylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-[3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-chloro-1-[3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]propan-1-one has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Materials Science: Investigation of its properties for use in organic electronics or as a building block for advanced materials.
Biological Studies: Exploration of its biological activity, including potential anti-inflammatory or anticancer properties.
Mechanism of Action
The mechanism of action of 2-chloro-1-[3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]propan-1-one involves its interaction with specific molecular targets. These targets could include enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: Shares structural similarities but lacks the indazole ring.
3-chloro-1-(4-methoxyphenyl)propan-1-one: Similar in having a chloro and methoxyphenyl group but differs in the overall structure.
Uniqueness
The uniqueness of 2-chloro-1-[3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]propan-1-one lies in its indazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C25H27ClN2O3 |
---|---|
Molecular Weight |
438.9 g/mol |
IUPAC Name |
2-chloro-1-[(7Z)-3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]propan-1-one |
InChI |
InChI=1S/C25H27ClN2O3/c1-16(26)25(29)28-24(18-9-13-21(31-3)14-10-18)22-6-4-5-19(23(22)27-28)15-17-7-11-20(30-2)12-8-17/h7-16,22,24H,4-6H2,1-3H3/b19-15- |
InChI Key |
GYNVNGXUPLDWFT-CYVLTUHYSA-N |
Isomeric SMILES |
CC(C(=O)N1C(C2CCC/C(=C/C3=CC=C(C=C3)OC)/C2=N1)C4=CC=C(C=C4)OC)Cl |
Canonical SMILES |
CC(C(=O)N1C(C2CCCC(=CC3=CC=C(C=C3)OC)C2=N1)C4=CC=C(C=C4)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.